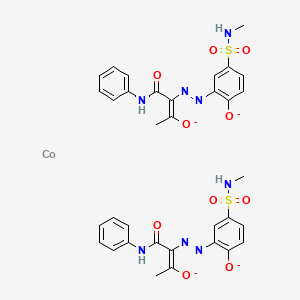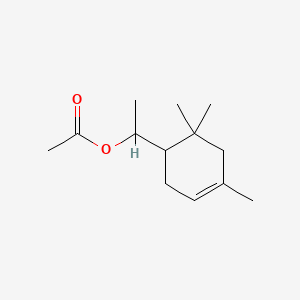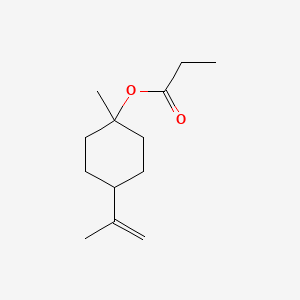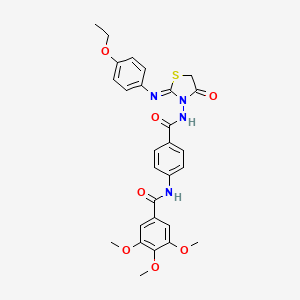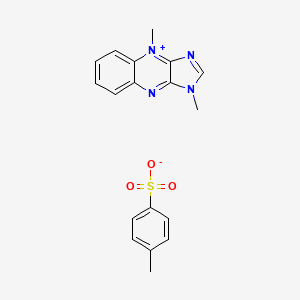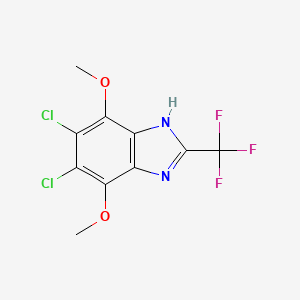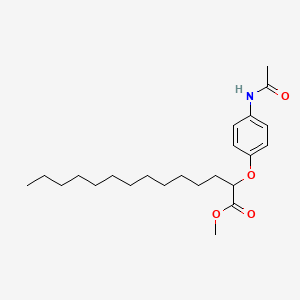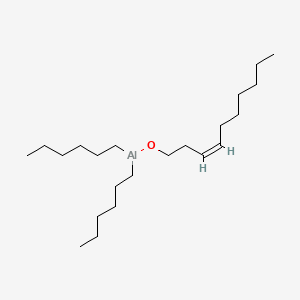![molecular formula C16H23ClO B13779494 1-[4-(2-Chloroethyl)phenyl]octan-1-one CAS No. 841251-38-5](/img/no-structure.png)
1-[4-(2-Chloroethyl)phenyl]octan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Chloroethyl)phenyl]octan-1-one is an organic compound with the molecular formula C₁₆H₂₃ClO and a molecular weight of 266.806 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 2-chloroethyl group and an octanone chain. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloroethyl)phenyl]octan-1-one typically involves the alkylation of 4-(2-chloroethyl)phenyl with octanone. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Common reagents used in this synthesis include alkyl halides and ketones .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process may involve multiple steps, including purification and distillation, to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-Chloroethyl)phenyl]octan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Chloroethyl)phenyl]octan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(2-Bromoethyl)phenyl]octan-1-one: Similar structure but with a bromoethyl group instead of chloroethyl.
1-[4-(2-Fluoroethyl)phenyl]octan-1-one: Contains a fluoroethyl group.
1-[4-(2-Iodoethyl)phenyl]octan-1-one: Features an iodoethyl group.
Uniqueness
1-[4-(2-Chloroethyl)phenyl]octan-1-one is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
| 841251-38-5 | |
Molekularformel |
C16H23ClO |
Molekulargewicht |
266.80 g/mol |
IUPAC-Name |
1-[4-(2-chloroethyl)phenyl]octan-1-one |
InChI |
InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-16(18)15-10-8-14(9-11-15)12-13-17/h8-11H,2-7,12-13H2,1H3 |
InChI-Schlüssel |
DMNJPJOPEKGAQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


